4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methylpyridine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system . This modulation can lead to various therapeutic effects, including anticonvulsant and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in the development of various drugs, including proton pump inhibitors and aromatase inhibitors.
Uniqueness
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can lead to distinct biological activities and therapeutic potential. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 |
InChI Key |
FEDRERVMXNOPET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)Br |
Origin of Product |
United States |
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